2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one
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Overview
Description
2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Piperazine Ring: This step may involve the reaction of ethylenediamine with appropriate reagents to form the piperazine core.
Functionalization: Introduction of the acetyl group and the bis(4-chlorophenyl)methyl group through acylation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: Halogen atoms in the bis(4-chlorophenyl)methyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to receptors or enzymes involved in disease pathways.
Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-methylpiperazin-1-yl]ethan-1-one
- 2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-ethylpiperazin-1-yl]ethan-1-one
Uniqueness
The uniqueness of 2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one lies in its specific structural features, such as the presence of the tert-butyl group and the bis(4-chlorophenyl)methyl moiety. These structural elements may confer unique pharmacological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C30H39Cl2N3O2 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-(1-acetylpiperidin-4-yl)-1-[4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C30H39Cl2N3O2/c1-21(36)33-15-13-22(14-16-33)19-28(37)35-18-17-34(20-27(35)30(2,3)4)29(23-5-9-25(31)10-6-23)24-7-11-26(32)12-8-24/h5-12,22,27,29H,13-20H2,1-4H3 |
InChI Key |
AEDJOEAGMKHNID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC(=O)N2CCN(CC2C(C)(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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